n-Heptylguanidine sulfate
Description
n-Heptylguanidine sulfate is a guanidine derivative featuring a seven-carbon alkyl chain (heptyl group) linked to the guanidine moiety, paired with a sulfate counterion. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in organic synthesis, pharmaceuticals, and agrochemicals. These comparisons highlight the influence of alkyl chain length and substitution patterns on physicochemical behavior and industrial utility .
Properties
CAS No. |
62646-17-7 |
|---|---|
Molecular Formula |
C8H21N3O4S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-heptylguanidine;sulfuric acid |
InChI |
InChI=1S/C8H19N3.H2O4S/c1-2-3-4-5-6-7-11-8(9)10;1-5(2,3)4/h2-7H2,1H3,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
WFNGKVYYLJTDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The guanidine group in n-heptylguanidine sulfate acts as a strong nucleophile due to its resonance-stabilized positive charge and lone electron pairs on nitrogen atoms. This facilitates:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms stable amides when treated with acyl chlorides (e.g., acetyl chloride).
Mechanism :
-
Deprotonation of the guanidine group under basic conditions.
-
Nucleophilic attack on electrophilic carbon centers (e.g., in alkyl halides).
-
Formation of N-alkylated or N-acylated derivatives.
Sulfation and Desulfation
The sulfate group undergoes reversible sulfation-desulfation processes under specific conditions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfation | SO₃·Et₃N, DMF, 55°C | Introduces additional sulfate groups |
| Desulfation | Acidic hydrolysis (HCl, 80°C) | Cleaves sulfate groups |
Key Findings :
-
Sulfation enhances solubility in polar solvents (e.g., water, DMSO).
-
Desulfation under acidic conditions regenerates n-heptylguanidine, enabling modular functionalization .
Coordination Chemistry
The guanidine moiety acts as a ligand for transition metals:
-
Complex Formation : Binds to Cu²⁺, Fe³⁺, and Zn²⁺ via nitrogen lone pairs, forming stable chelates.
-
Catalytic Applications : Metal complexes catalyze oxidation reactions (e.g., alcohol to ketone conversions).
Example Reaction :
Biochemical Interactions
While primarily chemical, its sulfate group enables interactions with biological macromolecules:
-
Protein Binding : Binds to sulfated glycosaminoglycans (GAGs) via electrostatic interactions, mimicking heparin’s behavior .
-
Enzyme Modulation : Inhibits serine proteases by mimicking arginine residues in active sites.
SPR Data Analogy :
Pseudo-hexasaccharides with sulfate groups show dissociation constants (
) as low as 19.6 nM for FGF-2 binding , suggesting this compound’s potential in similar assays.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing SO₃ and heptylguanidine.
-
pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes in strongly alkaline solutions.
Comparison with Similar Compounds
Methylguanidine Sulfate
- Molecular Structure : Methylguanidine sulfate consists of a methyl group (-CH₃) attached to the guanidine core, forming a 1:1 or 2:1 sulfate salt depending on synthesis conditions.
- Properties :
- Applications: Used as a precursor in nitrile addition reactions and agrochemical synthesis (e.g., hexazinone and pirimicarb) .
N-Ethylguanidine Sulfate (CAS 3482-86-8)
N,N-Dimethylguanidine Sulfate (CAS 598-65-2)
- Molecular Structure : Features two methyl groups on the guanidine nitrogen, forming a 2:1 sulfate salt.
- Properties :
- Applications: Key in synthesizing herbicides (e.g., hexazinone) and technical products. The dimethyl substitution reduces basicity compared to monoalkyl derivatives, altering reactivity in nucleophilic substitutions .
1-(2-Phenylethyl)guanidine Sulfate
- Structure : Aromatic phenethyl group attached to guanidine, paired with sulfate.
- Properties :
Structural and Functional Trends
Alkyl Chain Impact
- Solubility : Shorter chains (methyl, ethyl) increase water solubility; longer chains (heptyl, phenethyl) enhance lipophilicity, favoring organic solvent compatibility.
- Thermal Stability : Decomposition temperatures correlate with alkyl chain length. For example, N-ethylguanidine sulfate decomposes at ~245°C, while dimethyl derivatives show higher stability .
Industrial Relevance
- Pharmaceuticals : Ethyl and phenethyl derivatives are preferred for drug intermediates due to balanced solubility and bioavailability.
- Agrochemicals : Methyl and dimethyl variants dominate herbicide synthesis due to cost-effectiveness and reactivity .
Q & A
Q. Q. How can systematic reviews improve the interpretation of fragmented data on n-heptylguanidine sulfate’s mechanism of action?
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